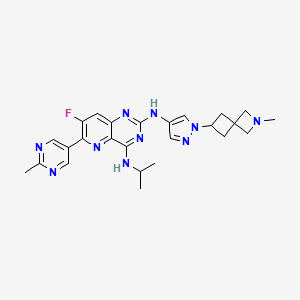

Irak4-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H29FN10 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

7-fluoro-2-N-[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]-6-(2-methylpyrimidin-5-yl)-4-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C25H29FN10/c1-14(2)30-23-22-20(5-19(26)21(33-22)16-8-27-15(3)28-9-16)32-24(34-23)31-17-10-29-36(11-17)18-6-25(7-18)12-35(4)13-25/h5,8-11,14,18H,6-7,12-13H2,1-4H3,(H2,30,31,32,34) |

InChI Key |

NYYOAOHKRVOFGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CC6(C5)CN(C6)C)NC(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Discovery and Synthesis of a Potent IRAK4 Inhibitor: A Technical Guide

Disclaimer: The specific compound "Irak4-IN-15" was not identifiable in the public scientific literature. This guide will focus on a closely related and well-documented potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, identified in a key publication as Compound 15 , also known as IRAK4-IN-4 . This compound serves as a representative example of a class of potent IRAK4 inhibitors.

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the potent IRAK4 inhibitor, Compound 15. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the molecule's development, including its mechanism of action, quantitative data, and detailed experimental protocols.

Introduction to IRAK4 and Its Role in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then initiates a phosphorylation cascade involving other IRAK family members, ultimately leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.

Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1] Therefore, the development of small molecule inhibitors targeting IRAK4 is a promising therapeutic strategy for these conditions.

Discovery of Compound 15 (IRAK4-IN-4)

The discovery of Compound 15 (IRAK4-IN-4) stemmed from a focused effort to identify novel, potent, and selective inhibitors of IRAK4. The research likely involved high-throughput screening of compound libraries to identify initial hits, followed by a structure-guided drug design and optimization process. This iterative approach, combining chemical synthesis, biological testing, and computational modeling, led to the identification of the chemical scaffold of Compound 15 and its subsequent refinement to achieve high potency and desirable pharmacokinetic properties.

Synthesis Pathway

The synthesis of Compound 15 (IRAK4-IN-4) involves a multi-step chemical process. While the exact, detailed reaction conditions and yields would be found in the primary scientific literature, a general synthetic route can be outlined based on common organic chemistry principles for the synthesis of similar heterocyclic compounds. The synthesis would likely involve the construction of a core heterocyclic ring system, followed by the sequential addition of various functional groups to arrive at the final molecular structure.

A detailed, step-by-step synthetic protocol would require access to the primary research article, which was not available in the provided search results.

Quantitative Biological Data

The biological activity of Compound 15 (IRAK4-IN-4) has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.

| Parameter | Value | Description |

| IRAK4 IC50 | 2.8 nM | The half-maximal inhibitory concentration against IRAK4, indicating high potency. |

| cGAS IC50 | 2.1 nM | The half-maximal inhibitory concentration against cyclic GMP-AMP synthase, indicating potential off-target activity. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments typically used in the characterization of kinase inhibitors like Compound 15.

IRAK4 Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Principle: The assay measures the phosphorylation of a substrate by the IRAK4 enzyme in the presence of ATP. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.

General Protocol:

-

Reagents: Recombinant human IRAK4 enzyme, kinase buffer (containing buffer salts, MgCl₂, and DTT), ATP, and a suitable substrate (e.g., a peptide or protein substrate like Myelin Basic Protein).

-

Procedure: a. The test compound (e.g., Compound 15) is serially diluted to various concentrations. b. The IRAK4 enzyme is pre-incubated with the test compound in the kinase buffer. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped by the addition of a stop solution (e.g., EDTA). f. The amount of phosphorylated substrate is quantified using a suitable detection method, such as:

- Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

- Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

- Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

Cellular assays are essential to determine the effect of the inhibitor in a more physiologically relevant context.

Principle: These assays measure the inhibition of IRAK4-mediated signaling pathways in cells.

Example Protocol (LPS-induced cytokine production in THP-1 cells):

-

Cell Line: THP-1 cells (a human monocytic cell line) are commonly used as they express TLRs and respond to LPS.

-

Procedure: a. THP-1 cells are seeded in a multi-well plate and may be differentiated into macrophage-like cells using PMA. b. The cells are pre-treated with various concentrations of the test compound for a specific duration. c. The cells are then stimulated with Lipopolysaccharide (LPS), a TLR4 agonist, to activate the IRAK4 signaling pathway. d. After an incubation period, the cell culture supernatant is collected. e. The concentration of a downstream pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of cytokine inhibition against the inhibitor concentration.

Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: IRAK4 Signaling Pathway and the inhibitory action of Compound 15.

References

The Critical Role of IRAK4 Inhibition in Modulating Innate Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a cornerstone of the innate immune system, serving as a critical kinase and scaffold protein downstream of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. Its central role in orchestrating inflammatory responses has positioned it as a prime therapeutic target for a spectrum of autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the function of IRAK4 and the impact of its inhibition on innate immune pathways. We will delve into the mechanism of action of IRAK4 inhibitors, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling cascades modulated by these targeted therapies. While this guide focuses on the broader implications of IRAK4 inhibition, specific data points are drawn from studies of various IRAK4-targeting molecules to illustrate the therapeutic potential.

Introduction to IRAK4 and its Role in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. This response is initiated by pattern recognition receptors (PRRs), including the TLRs and IL-1Rs, which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon ligand binding, these receptors recruit adaptor proteins, most notably Myeloid differentiation primary response 88 (MyD88), to form a signaling complex known as the Myddosome.[3][4]

IRAK4 is a serine/threonine kinase that is a central component of the Myddosome.[4][5] It is considered the "master IRAK" as its presence and kinase activity are absolutely essential for the downstream signaling cascade.[5] IRAK4 possesses a dual function:

-

Kinase Activity: IRAK4 autophosphorylates and then phosphorylates other members of the IRAK family, such as IRAK1, initiating a phosphorylation cascade.[2][4][6] This kinase activity is crucial for the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which drive the transcription of pro-inflammatory cytokines and chemokines.[4][7][8]

-

Scaffold Function: IRAK4 acts as a scaffold within the Myddosome, facilitating the recruitment and interaction of other signaling molecules.[1][3][9] This scaffolding role is critical for the proper assembly and stability of the signaling complex.[3]

Dysregulation of IRAK4 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[1][10] Consequently, the development of small molecule inhibitors and degraders targeting IRAK4 has emerged as a promising therapeutic strategy.[1][10]

Mechanism of Action of IRAK4 Inhibitors

IRAK4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing its catalytic activity.[10] By blocking the phosphorylation of downstream substrates, these inhibitors effectively interrupt the TLR/IL-1R signaling cascade. This leads to a reduction in the production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β.[10]

More recently, a new class of IRAK4-targeting therapeutics, known as degraders (e.g., KT-474), has been developed. These heterobifunctional molecules not only inhibit the kinase function but also induce the degradation of the entire IRAK4 protein via the ubiquitin-proteasome system.[11][12][13] This dual mechanism of action, targeting both the kinase and scaffolding functions of IRAK4, offers the potential for a more profound and sustained suppression of inflammatory signaling.[13]

Quantitative Data on IRAK4 Inhibition

The following tables summarize key quantitative data from preclinical studies investigating the effects of IRAK4 inhibition and degradation.

Table 1: In Vitro Inhibition of Cytokine Production

| Cell Type | Stimulus | Inhibitor/Degrader | Concentration | Cytokine Inhibition | Reference |

| Human PBMCs | LPS | IRAK4 Degrader (KT-474) | 50-200 mg (in vivo dose) | ≥95% reduction in IRAK4 protein | [14] |

| A549 cells | IL-1β (10 ng/mL) | IRAK4 Inhibitor | Dose-dependent | Inhibition of IL-6 production | [15] |

| Mouse Macrophages | LPS | Kinase-inactive IRAK4 | N/A | Reduced cytokine and chemokine production | [7][8] |

Table 2: In Vivo Efficacy in Animal Models of Inflammation

| Animal Model | Treatment | Dose | Key Finding | Reference |

| Mouse model of Alzheimer's disease | Loss of IRAK4 kinase activity | N/A | Decreased Aβ levels and amyloid plaque burden | [16] |

| Mouse models of Atherosclerosis and Rheumatoid Arthritis | Loss of IRAK4 kinase activity | N/A | Disease progression implicated | [16] |

| Antigen-induced arthritis (AIA) and serum transfer-induced (K/BxN) arthritis in mice | Kinase-inactive knock-in IRAK4 | N/A | Complete resistance to arthritis | [6][16] |

| Lipopolysaccharide (LPS)-induced acute lung injury in mice | IRAK4 Degrader | Not specified | Amelioration of lung injury | [17] |

| IL-33 or IL-36 induced skin inflammation in mice | IRAK4 Degrader | Dose-dependent | Decreased ear thickness and cytokine levels | [18] |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | IRAK4 Degrader | Not specified | Significantly reduced disease scores | [18] |

Experimental Protocols

In Vitro IRAK4 Kinase Assay

This protocol outlines a general procedure for measuring IRAK4 kinase activity, which can be adapted for screening inhibitors.

Objective: To quantify the enzymatic activity of IRAK4 and assess the potency of inhibitory compounds.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]

-

ATP

-

Substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)[20][21]

-

Test inhibitor (e.g., IRAK4-IN-15)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system[20][22]

-

96-well plates

Procedure:

-

Prepare a serial dilution of the test inhibitor in kinase buffer.

-

In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Add the IRAK4 enzyme to all wells except the negative control.

-

Add the substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[20]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Assay for IRAK1 Activation

This protocol describes a method to assess the functional engagement of IRAK4 inhibitors in a cellular context by measuring the activation of its direct downstream target, IRAK1.

Objective: To determine the effect of IRAK4 inhibitors on the phosphorylation of IRAK1 in response to TLR/IL-1R stimulation.

Materials:

-

Human cell line expressing IRAK4 and IRAK1 (e.g., THP-1 monocytes or A549 cells)[15][23]

-

Cell culture medium

-

TLR agonist (e.g., LPS) or IL-1β[15]

-

Test inhibitor

-

Lysis buffer

-

Antibodies for immunoprecipitation (anti-IRAK1) and western blotting (anti-phospho-IRAK1, anti-IRAK1)

-

Protein G beads

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

-

Stimulate the cells with a TLR agonist or IL-1β for a short period (e.g., 15-30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Immunoprecipitate IRAK1 from the cell lysates using an anti-IRAK1 antibody and protein G beads.[24]

-

Wash the beads and elute the immunoprecipitated proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-phospho-IRAK1 antibody to detect the activated form of IRAK1.

-

Strip and re-probe the membrane with an anti-IRAK1 antibody to determine the total amount of immunoprecipitated IRAK1.

-

Analyze the band intensities to determine the effect of the inhibitor on IRAK1 phosphorylation.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving IRAK4 and the points of intervention for IRAK4 inhibitors.

Caption: TLR/IL-1R signaling cascade leading to inflammation.

Caption: Workflow for cellular IRAK1 activation assay.

Conclusion

IRAK4 is an indispensable kinase and scaffold protein in the innate immune response, making it a highly attractive target for therapeutic intervention in a wide range of inflammatory and autoimmune disorders. The inhibition of IRAK4, and more recently its targeted degradation, has demonstrated significant potential in preclinical models to suppress the production of pro-inflammatory cytokines and ameliorate disease pathology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding of IRAK4 biology and develop novel therapies targeting this critical signaling node. Further research into the nuances of IRAK4 signaling and the long-term effects of its inhibition will be crucial for the successful clinical translation of these promising therapeutic strategies.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]

- 14. researchgate.net [researchgate.net]

- 15. tgtherapeutics.com [tgtherapeutics.com]

- 16. researchgate.net [researchgate.net]

- 17. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Impact of IRAK4 Inhibition on the Myddosome Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Myddosome, a critical signaling hub in innate immunity, orchestrates inflammatory responses downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Central to its function is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a protein with a dual role as both a kinase and a scaffold. This technical guide provides an in-depth analysis of the effect of IRAK4 inhibition on the Myddosome complex, with a focus on the mechanistic implications for drug development. While specific public data for the compound Irak4-IN-15 is not available, this document will utilize data from well-characterized IRAK4 inhibitors to illustrate the principles of targeting this key inflammatory mediator.

The Myddosome Signaling Pathway

Upon activation of TLRs or IL-1Rs, a multi-protein complex known as the Myddosome assembles in the cytoplasm.[1][2] This process is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 then recruits IRAK4, which in turn recruits other members of the IRAK family, such as IRAK1 and IRAK2, to form the core Myddosome structure.[1] This assembly acts as a platform for downstream signaling, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2]

The Dual Role of IRAK4 in the Myddosome

IRAK4's function within the Myddosome is twofold:

-

Scaffolding Function: The death domain (DD) of IRAK4 is essential for its interaction with MyD88 and the subsequent recruitment of IRAK1/2, forming the stable Myddosome complex.[2] This scaffolding role is critical for the initial assembly of the signaling platform. Studies have shown that the kinase activity of IRAK4 is not required for Myddosome assembly itself.[2][3]

-

Kinase Activity: Upon recruitment to the Myddosome, IRAK4 undergoes trans-autophosphorylation, leading to its activation.[4] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately results in the production of inflammatory cytokines.[5] While not essential for Myddosome assembly, IRAK4's kinase activity is crucial for the full inflammatory response.[2][6]

The Effect of IRAK4 Inhibition on the Myddosome Complex

Inhibitors of IRAK4 can be broadly categorized into those that target its kinase activity and those that induce its degradation (e.g., PROTACs).

Kinase Inhibition

Small molecule inhibitors that target the ATP-binding site of IRAK4's kinase domain prevent the phosphorylation of IRAK1 and subsequent downstream signaling. This leads to a significant reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5][7]

Interestingly, studies have shown that inhibiting IRAK4's kinase activity can stabilize the Myddosome complex.[2][3] This suggests that the kinase activity of IRAK4 may play a role in the disassembly of the complex, and its inhibition leads to a prolonged but inactive Myddosome. While NF-κB and MAPK activation may be only minimally affected by kinase inhibition alone, the critical cytokine response is ablated.[2][3]

IRAK4 Degradation

Targeted degradation of IRAK4, for instance through the use of Proteolysis Targeting Chimeras (PROTACs), offers a distinct advantage by eliminating both the kinase and scaffolding functions of the protein.[8] This approach not only blocks the kinase-dependent signaling but also prevents the formation of the Myddosome complex altogether. Consequently, IRAK4 degraders have been shown to be more effective at blocking the entire inflammatory cascade, including NF-κB activation, compared to kinase inhibitors alone.[9]

Quantitative Data on IRAK4 Inhibitors

The following tables summarize publicly available data for well-characterized IRAK4 inhibitors, which can serve as a reference for the expected potency and cellular activity of a compound like this compound.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Cell-based | [10] |

| IRAK4 | 2.4 | PBMC assay | [10] | |

| IRAK4-IN-1 | IRAK4 | 7 | Biochemical | [11] |

| BAY1834845 (Zabedosertib) | IRAK4 | 3.4 | Biochemical | [12] |

| BAY1830839 | IRAK4 | 3.0 | Biochemical | [12] |

Table 1: Biochemical and Cellular Potency of Select IRAK4 Inhibitors.

| Compound | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) | Reference |

| Zimlovisertib (PF-06650833) | Rat | LPS | TNF-α | 2.1 (free plasma conc.) | [10] |

| BAY1834845 (Zabedosertib) | THP-1 cells | LPS | TNF-α | 2.3 (μM) | [13] |

Table 2: Inhibition of Cytokine Production by Select IRAK4 Inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of IRAK4 inhibitors on the Myddosome complex.

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.

Protocol:

-

Reagents:

-

Recombinant human IRAK4 enzyme.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

-

ATP.

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate).

-

Test compound (e.g., this compound) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, IRAK4 enzyme, and the substrate.

-

Add the test compound at a range of concentrations to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced or substrate phosphorylated using a suitable detection method.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for Inhibition of Cytokine Production

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Protocol:

-

Cell Culture:

-

Use a relevant cell line (e.g., human THP-1 monocytes or primary peripheral blood mononuclear cells (PBMCs)).

-

-

Reagents:

-

Cell culture medium.

-

Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4 activation or IL-1β for IL-1R activation).

-

Test compound at various concentrations.

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at different concentrations for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate ligand (e.g., LPS or IL-1β).

-

Incubate the cells for a period sufficient to induce cytokine production (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production and determine the IC50 value.

-

Myddosome Assembly Assay (Co-immunoprecipitation)

This assay is used to determine if a compound affects the interaction between key components of the Myddosome complex.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound and/or stimulant.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody targeting one of the Myddosome components (e.g., anti-MyD88).

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against other Myddosome components (e.g., anti-IRAK4) to detect co-immunoprecipitated proteins.

-

Conclusion

IRAK4 is a validated and highly attractive target for the development of therapeutics for a range of inflammatory diseases. A thorough understanding of its dual roles within the Myddosome complex is crucial for designing effective inhibitors. While kinase inhibitors can effectively block cytokine production, the development of IRAK4 degraders presents a promising strategy to abrogate both the signaling and scaffolding functions of IRAK4, potentially leading to superior therapeutic outcomes. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel IRAK4-targeting compounds like this compound, enabling a deeper understanding of their mechanism of action and therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ard.bmj.com [ard.bmj.com]

- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kymeratx.com [kymeratx.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

Kinase Selectivity Profile of IRAK4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Given its crucial role in inflammatory processes, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. The development of potent and selective IRAK4 inhibitors is a key focus in drug discovery. A critical aspect of this development is understanding the kinase selectivity profile of these inhibitors to ensure their specificity and minimize off-target effects. This technical guide provides an in-depth overview of the kinase selectivity of IRAK4 inhibitors, using the well-characterized clinical candidate PF-06650833 (Zimlovisertib) as a representative example, due to the lack of publicly available data for "Irak4-IN-15".

Introduction to IRAK4 and Its Signaling Pathway

IRAK4 is a key mediator in the MyD88-dependent signaling pathway, which is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][2]

IRAK4 Signaling Pathway

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Kinase Selectivity Profile of PF-06650833 (Zimlovisertib)

PF-06650833 (Zimlovisertib) is a potent and selective inhibitor of IRAK4 that has been evaluated in clinical trials.[1][3] Its selectivity has been characterized against a broad panel of kinases to determine its on-target and off-target activities.

Data Presentation

The following tables summarize the inhibitory activity of PF-06650833 against IRAK4 and a selection of other kinases.

Table 1: Potency of PF-06650833 against IRAK4

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | IRAK4 | 0.2[2][4] |

| Cell-based Assay (PBMC) | IRAK4 | 2.4[4] |

| Human Whole Blood Assay | IRAK4 | 8.8[1] |

Table 2: Selectivity Profile of PF-06650833 against a Panel of Kinases

| Kinase Target | IC50 (nM) | Fold Selectivity vs. IRAK4 (Enzymatic) |

| IRAK4 | 0.2 [2][4] | 1 |

| IRAK1 | ~1,400 | ~7,000[1] |

| MNK2 | >70% inhibition at 200 nM[2] | - |

| LRRK2 | >70% inhibition at 200 nM[2] | - |

| CLK4 | >70% inhibition at 200 nM[2] | - |

| CK1γ1 | >70% inhibition at 200 nM[2] | - |

| PIM1 | 12% inhibition at 1 µM[5] | - |

Note: A study identified 12 kinases, in addition to IRAK4, with IC50 values below 1 µM in an ActivX ATP occupancy assay.[1]

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile involves a variety of biochemical and cellular assays. These assays are crucial for understanding the inhibitor's mechanism of action and potential for off-target effects.

Biochemical Assays

Biochemical assays directly measure the interaction between the inhibitor and a purified kinase enzyme.

-

Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency.

-

Fluorescence-Based Assays: These methods, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), use fluorescently labeled substrates or antibodies to detect phosphorylation events. They offer a non-radioactive alternative with high-throughput capabilities.

-

Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity correlates with kinase activity.

-

Binding Assays: These assays, such as the ActivX ATP occupancy assay, measure the ability of an inhibitor to compete with a labeled probe that binds to the ATP-binding site of the kinase. This provides a direct measure of target engagement.[1]

Cellular Assays

Cellular assays assess the inhibitor's activity in a more physiologically relevant context, within intact cells.

-

Target Engagement Assays: Techniques like the NanoBRET™ assay measure the binding of an inhibitor to its target kinase within living cells in real-time.

-

Phosphorylation Detection: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of downstream substrates of the target kinase in inhibitor-treated cells.

-

Functional Cellular Assays: These assays measure the downstream biological consequences of kinase inhibition, such as the production of cytokines (e.g., TNF-α, IL-6) in response to a stimulus. For example, the potency of PF-06650833 was assessed by measuring its ability to inhibit TNF release in peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 agonist R848.[1][6]

Kinase Selectivity Profiling Workflow

Caption: A generalized workflow for kinase selectivity profiling.

Conclusion

The kinase selectivity profile is a cornerstone in the development of safe and effective kinase inhibitors. As demonstrated with the representative compound PF-06650833 (Zimlovisertib), a thorough evaluation using a combination of biochemical and cellular assays is essential to characterize the potency and specificity of an IRAK4 inhibitor. While "this compound" remains uncharacterized in public literature, the principles and methodologies outlined in this guide provide a robust framework for the assessment of any novel IRAK4 inhibitor. This detailed understanding of on-target and off-target activities is critical for advancing promising candidates through preclinical and clinical development for the treatment of inflammatory and autoimmune diseases.

References

- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of IRAK4 Inhibition on Pro-inflammatory Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document details the impact of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition on the production of pro-inflammatory cytokines, with a focus on the underlying signaling pathways and experimental methodologies for assessment.

Introduction to IRAK4 and its Role in Inflammation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] It functions as a critical signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, TLRs and IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[3][4] Activated IRAK4 initiates a signaling cascade that culminates in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][6]

Given its central role in orchestrating inflammatory responses, IRAK4 has emerged as a key therapeutic target for a variety of autoimmune and inflammatory diseases.[1][3] Small molecule inhibitors of IRAK4 are designed to block its kinase activity, thereby attenuating the downstream signaling and subsequent production of pro-inflammatory cytokines.[1] This guide will explore the effects of IRAK4 inhibition, using representative data from potent inhibitors to illustrate the therapeutic potential of targeting this kinase.

IRAK4 Signaling Pathway Leading to Cytokine Production

The activation of IRAK4 and the subsequent signaling cascade leading to pro-inflammatory cytokine production is a well-orchestrated process. The following diagram illustrates this critical pathway.

Quantitative Effects of IRAK4 Inhibition on Cytokine Production

Table 1: In Vitro Kinase Inhibitory Activity of PF-06650833

| Target | IC50 (nM) |

| IRAK4 | 0.52 |

Data sourced from studies on PF-06650833, a potent IRAK4 inhibitor, and is representative of the activity of this class of compounds.[7]

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-stimulated Human PBMCs by IRAK4 Inhibitors

| Cytokine | Inhibitor | Concentration (nM) | % Inhibition |

| IL-1β | PF-06650833 | 500 | > 80% |

| IFN-γ | PF-06650833 | 500 | > 80% |

| TNF-α | PF-06650833 | 500 | > 80% |

| IL-17 | PF-06650833 | 500 | > 80% |

This table presents representative data on the significant reduction in the secretion of key pro-inflammatory cytokines upon treatment with an IRAK4 inhibitor in a cellular context.[7]

Experimental Protocols for Assessing IRAK4 Inhibitor Efficacy

To evaluate the effect of an IRAK4 inhibitor on pro-inflammatory cytokine production, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a cell-based assay.

4.1. Objective

To determine the in vitro efficacy of an IRAK4 inhibitor (e.g., IRAK4-IN-15 or a representative compound like PF-06650833) in suppressing the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

4.2. Materials

-

Cells: Cryopreserved human PBMCs

-

Reagents:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Ficoll-Paque PLUS for PBMC isolation (if starting from whole blood)

-

Lipopolysaccharide (LPS) from E. coli

-

IRAK4 inhibitor (e.g., this compound) dissolved in DMSO

-

DMSO (vehicle control)

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

-

Equipment:

-

96-well cell culture plates

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

-

ELISA plate reader

-

Micropipettes and sterile tips

-

4.3. Experimental Workflow Diagram

4.4. Step-by-Step Procedure

-

Cell Culture:

-

Thaw cryopreserved human PBMCs in a 37°C water bath.

-

Transfer the cells to a sterile centrifuge tube and slowly add pre-warmed RPMI-1640 medium.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to 2 x 10^6 cells/mL in RPMI-1640 medium.

-

-

Cell Plating:

-

Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the IRAK4 inhibitor in RPMI-1640 medium. The final concentration of DMSO should be kept below 0.1%.

-

Add 50 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a stock solution of LPS in RPMI-1640 medium.

-

Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.

-

For the unstimulated control wells, add 50 µL of RPMI-1640 medium without LPS.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement by ELISA:

-

After incubation, centrifuge the 96-well plate at a low speed to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.[8][9] This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the absorbance values of the known standards.

-

Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.

-

Calculate the percentage inhibition of cytokine production for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value for the IRAK4 inhibitor for each cytokine by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Conclusion

The inhibition of IRAK4 presents a compelling therapeutic strategy for mitigating the excessive pro-inflammatory cytokine production that drives many autoimmune and inflammatory diseases. The data and methodologies presented in this guide provide a framework for understanding and evaluating the efficacy of IRAK4 inhibitors like this compound. Through the use of robust in vitro cellular assays, researchers can quantify the potent suppressive effects of these inhibitors on key cytokines such as TNF-α, IL-6, and IL-1β, thereby advancing the development of novel anti-inflammatory therapies.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 6. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Scaffolding Versus Kinase Inhibition of IRAK4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It is essential for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are pivotal in initiating inflammatory responses.[1][2][3] IRAK4 possesses two distinct and crucial functions: a kinase activity that phosphorylates downstream substrates and a scaffolding function that facilitates the assembly of a larger signaling complex known as the Myddosome.[4][5] This dual functionality has made IRAK4 an attractive therapeutic target for a host of inflammatory and autoimmune diseases. However, the relative importance of its kinase versus scaffolding activities has been a subject of intense investigation, with growing evidence suggesting that targeting the scaffolding function may offer a more comprehensive therapeutic benefit than solely inhibiting its kinase activity.[4][5][6] This guide provides a detailed examination of the two roles of IRAK4, comparing and contrasting the methodologies used to investigate each function and the outcomes of their respective inhibition.

The Dual Roles of IRAK4 in TLR/IL-1R Signaling

Upon ligand binding to a TLR or IL-1R, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the receptor's intracellular Toll/Interleukin-1 receptor (TIR) domain.[1][2] MyD88 then recruits IRAK4, initiating the formation of the Myddosome, a helical signaling complex.[7][8]

Scaffolding Function: IRAK4's primary role in this context is to act as a scaffold, bridging the interaction between MyD88 and other IRAK family members, namely IRAK1 and IRAK2.[5][8] This assembly is a prerequisite for downstream signaling. The structural integrity of the Myddosome, orchestrated by IRAK4, is essential for bringing the downstream signaling components into close proximity for activation.[7]

Kinase Function: Once the Myddosome is assembled, the kinase activity of IRAK4 becomes crucial.[9] IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2.[2] This phosphorylation event activates IRAK1's kinase activity and leads to its autophosphorylation.[2] The activated IRAK1 then dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][10] This interaction leads to the activation of downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines.[3][11]

Below is a diagram illustrating the IRAK4-mediated signaling pathway.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. researchgate.net [researchgate.net]

- 4. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. IRAK-4 kinase activity is required for IRAK-4-dependent innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Targets of IRAK4 Inhibitors Beyond IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the off-target cellular profile of the potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-28. While highly selective for IRAK4, comprehensive screening has revealed its interaction with other kinases. Understanding this off-target profile is critical for the precise interpretation of experimental results and for the strategic development of IRAK4-targeted therapies.

Data Presentation: Off-Target Kinase Profile of IRAK4-IN-28

The following table summarizes the quantitative data on the inhibitory activity of IRAK4-IN-28 against its primary target, IRAK4, and its identified off-target kinases. The data is derived from a kinome scan of 275 kinases.

| Target | Potency (IC50) | Assay Type | Notes |

| IRAK4 | 5 nM | Enzymatic Assay | Primary Target |

| IRAK1 | - | - | Also a member of the IRAK family; inhibition is often observed with IRAK4 inhibitors.[1] |

| CLK2 | 5 nM | Concentration Response | Off-Target |

| Haspin (GSG2) | 4 nM | Concentration Response | Off-Target |

| CLK4 | 8 nM | Concentration Response | Off-Target |

| CLK1 | 50 nM | Concentration Response | Off-Target |

A kinome scan for AZ1495 (associated with IRAK4-IN-28) at a concentration of 0.1 μM against 275 kinases indicated that in addition to IRAK4, 4 other kinases showed greater than 75% inhibition, and 8 kinases showed greater than 50% inhibition. The confirmed off-targets with concentration-response data are listed above.[1]

Experimental Protocols

A detailed methodology for the key experiments cited is provided below to ensure reproducibility and a clear understanding of the data's context.

Kinome Selectivity Assay (Millipore Kinome Selectivity Profile)

-

Objective: To determine the selectivity of a compound against a broad panel of kinases.

-

Methodology:

-

The compound of interest (in this case, AZ1495 associated with IRAK4-IN-28) is tested at a fixed concentration (e.g., 0.1 μM) against a panel of purified kinases (e.g., 275 kinases).

-

The enzymatic activity of each kinase is measured in the presence and absence of the compound. ATP is included in the reaction at or near its Km for each kinase.

-

The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the compound to the control (DMSO).

-

Hits, defined as kinases exceeding a certain inhibition threshold (e.g., >50% or >75%), are identified.[1]

-

-

Follow-up Concentration-Response Assays:

-

For the identified hits, a full dose-response curve is generated by testing the compound at multiple concentrations.

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a suitable model.

-

Enzymatic IC50 Determination for IRAK4

-

Objective: To quantify the potency of an inhibitor against its primary target.

-

Methodology:

-

Recombinant human IRAK4 enzyme is incubated with a specific substrate and ATP.

-

The inhibitor (IRAK4-IN-28) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Toll-like Receptor (TLR) / Interleukin-1 Receptor (IL-1R) signaling pathway, highlighting the central role of IRAK4 and the downstream effectors.

Caption: TLR/IL-1R signaling pathway mediated by IRAK4.

Experimental Workflow Diagram

This diagram outlines the workflow for identifying and characterizing the off-target profile of a kinase inhibitor like IRAK4-IN-28.

Caption: Workflow for off-target kinase inhibitor profiling.

References

Structural Biology of Inhibitor Binding to IRAK4: A Technical Guide

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its essential role in propagating inflammatory signals has positioned it as a high-value therapeutic target for a multitude of autoimmune diseases, inflammatory disorders, and certain cancers.[2][3] This guide provides an in-depth examination of the structural biology of IRAK4, with a specific focus on the binding mechanisms of small molecule inhibitors. We detail the key structural features of the IRAK4 kinase domain, summarize quantitative binding data for representative inhibitors, and provide comprehensive experimental protocols for characterizing these interactions. This document serves as a technical resource to facilitate the rational design and development of novel and selective IRAK4 inhibitors.

The IRAK4 Signaling Pathway

IRAK4 is the apical kinase in the MyD88-dependent signaling cascade.[1] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through interactions between their respective death domains.[4][5] This initiates the assembly of a higher-order signaling complex known as the Myddosome.[6] Within the Myddosome, IRAK4, acting as both a scaffold and a kinase, phosphorylates IRAK1 or IRAK2.[6][7] Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream cascades, including the NF-κB and MAPK pathways, which culminate in the production of pro-inflammatory cytokines.[2][7]

Structural Features of the IRAK4 Kinase Domain

The kinase domain of IRAK4 adopts a canonical bilobed structure common to protein kinases, with an N-terminal lobe composed primarily of β-sheets and a C-terminal lobe that is predominantly α-helical.[1][5] The ATP-binding site is situated in the cleft between these two lobes.[5]

Key structural characteristics of IRAK4 that are crucial for inhibitor design include:

-

Tyrosine Gatekeeper: Unlike most kinases that have a threonine or methionine residue, IRAK4 possesses a bulky tyrosine (Tyr262) as its gatekeeper.[1][5][8] This residue sterically hinders access to a deep hydrophobic back pocket, making the design of type II inhibitors (which bind to the inactive DFG-out conformation) challenging but also presenting an opportunity for achieving selectivity.[4][5] The tyrosine gatekeeper interacts with a conserved glutamate (Glu233) on the αC helix, pulling the helix into an active conformation.[8]

-

Activation Loop: The conformation of the activation loop, particularly the "DFG" motif, dictates the kinase's activity state. Structures have been solved with IRAK4 in both the active "DFG-in" conformation and the inactive "DFG-out" conformation, revealing the conformational flexibility of this region and providing templates for designing different classes of inhibitors.[4]

-

Inhibitor Binding Site: Small molecule inhibitors typically occupy the ATP-binding pocket. The crystal structures of IRAK4 in complex with various inhibitors have revealed key hydrogen bonds and hydrophobic interactions with hinge region residues, the gatekeeper tyrosine, and other residues within the active site that are essential for potent binding.[8][9]

Quantitative Analysis of Inhibitor Binding

A range of small molecule inhibitors targeting IRAK4 have been developed and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical or cellular assays, or by the dissociation constant (Kd) in biophysical binding assays.

| Inhibitor Name | Quantitative Data | Assay Type / Method | Reference |

| PF-06650833 | IC50 = 0.52 nM | In vitro kinase assay | [10] |

| BAY 1834845 | IC50 = 3.55 nM | In vitro kinase assay | [10] |

| CA-4948 | IC50 < 50 nM | Biochemical Assay | [3] |

| BMS-986126 | IC50 = 5.3 nM | Biochemical Assay | [3] |

| Ponatinib | Kd = 26 nM (unphosphorylated) | LanthaScreen Eu Kinase Binding | [4][11] |

| HG-12-6 | Kd = 11 nM (unphosphorylated) | LanthaScreen Eu Kinase Binding | [4][11] |

| DW18134 | IC50 = 11.2 nM | In vitro kinase assay | [10] |

Note: The inhibitor "Irak4-IN-15" was not found in the surveyed literature. The compound IRAK4-IN-1 is mentioned, but specific quantitative binding or structural data for it was not available in the provided search results.[12][13] The data presented here are for other well-characterized IRAK4 inhibitors.

Experimental Protocols

Characterizing the binding of an inhibitor to IRAK4 involves a multi-step workflow encompassing protein production, structural determination, and biophysical/biochemical validation.

Recombinant IRAK4 Expression and Purification

This protocol provides a general method for obtaining pure, active IRAK4 kinase domain for subsequent studies, adapted from methodologies described in the literature.[4]

-

Gene Construct: The human IRAK4 kinase domain (residues ~155-460) is cloned into an expression vector (e.g., baculovirus transfer vector) with an N-terminal purification tag, such as a His-tag or GST-tag.

-

Expression System: The construct is expressed in an insect cell system, such as Spodoptera frugiperda (Sf9) cells, which provides appropriate post-translational modifications.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, protease inhibitors) and lysed by sonication or microfluidization.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein). The column is washed extensively, and the protein is eluted using an appropriate agent (e.g., imidazole).

-

Tag Cleavage (Optional): If required, the purification tag is cleaved by incubation with a specific protease (e.g., TEV protease). A second affinity chromatography step is performed to remove the cleaved tag and protease.

-

Size-Exclusion Chromatography (SEC): The final purification step is performed using an SEC column (e.g., Superdex 200) equilibrated in a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step separates the monomeric, active IRAK4 from aggregates.

-

Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined by UV absorbance at 280 nm. The protein is then concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

IRAK4 Kinase Activity Assay (IC50 Determination)

This protocol describes a luminescent-based kinase assay to measure the inhibitory potency of a compound, based on the ADP-Glo™ kinase assay platform.[14]

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

-

Substrate/ATP Mix: Prepare a solution in kinase buffer containing the desired kinase substrate (e.g., Myelin Basic Protein) and ATP (typically at its Km value, ~13.6 µM for IRAK4).[15]

-

IRAK4 Enzyme: Dilute the purified IRAK4 enzyme to the working concentration in kinase buffer.

-

Test Compound: Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in kinase buffer.

-

-

Kinase Reaction:

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the ADP generated by the kinase reaction into ATP by adding Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Biophysical Binding Assays (Kd Determination)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17][18][19]

-

Sample Preparation:

-

Both the IRAK4 protein and the inhibitor must be in an identical, thoroughly degassed buffer (e.g., via dialysis) to minimize heat of dilution effects.

-

The IRAK4 protein (typically 10-50 µM) is placed in the sample cell of the calorimeter.

-

The inhibitor (typically 10-20 fold higher concentration than the protein) is loaded into the injection syringe.

-

-

Titration:

-

The instrument maintains a constant temperature. The inhibitor is injected into the protein solution in a series of small, precisely measured aliquots (e.g., 2-5 µL).

-

After each injection, the heat change upon binding is measured relative to a reference cell.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., single-site binding) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[20]

-

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association rate, k_on; dissociation rate, k_off) and affinity (Kd).[21][22]

-

Chip Preparation:

-

IRAK4 protein is immobilized onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling or using an affinity tag (e.g., anti-His antibody capture). One flow cell is typically left blank or immobilized with a control protein to serve as a reference.

-

-

Binding Measurement:

-

A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

-

The inhibitor (analyte) is prepared in a series of concentrations in the running buffer and injected over the surface for a defined period (association phase).

-

The inhibitor solution is then replaced with running buffer, and the dissociation of the complex is monitored (dissociation phase).

-

-

Data Analysis:

-

The binding response, measured in Resonance Units (RU), is plotted against time to generate sensorgrams.

-

The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, k_on and k_off.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio k_off / k_on.

-

Conclusion

The structural and functional characterization of the IRAK4 kinase is paramount for the development of targeted therapeutics. Detailed understanding of the unique features of its active site, such as the tyrosine gatekeeper, and its conformational dynamics provides a solid foundation for the structure-based design of potent and selective inhibitors. The experimental workflows outlined in this guide, from protein production to quantitative binding and structural analysis, represent a robust framework for evaluating and optimizing novel chemical matter against this key inflammatory target. The continued application of these techniques will undoubtedly accelerate the discovery of next-generation IRAK4 inhibitors for the treatment of human diseases.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. rcsb.org [rcsb.org]

- 9. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. promega.com [promega.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Isothermal titration calorimetry (ITC) - Physiological Chemistry - LMU Munich [physiolchemie.abi.med.uni-muenchen.de]

- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 19. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 21. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 22. japtamers.co.uk [japtamers.co.uk]

The Critical Role of IRAK4 in Inflammatory and Oncological Pathways: A Technical Guide to Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal node in innate immunity signaling, orchestrating inflammatory responses downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs). Its central role in propagating signals that lead to the activation of key transcription factors such as NF-κB and AP-1 has implicated IRAK4 in a wide spectrum of diseases, ranging from autoimmune and inflammatory disorders to various cancers. Consequently, the development of potent and selective IRAK4 inhibitors has become a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the pharmacological properties of novel IRAK4 inhibitors, presenting key preclinical and clinical data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: IRAK4 as a Therapeutic Target

IRAK4 is a serine/threonine kinase that functions as an essential upstream kinase in the TLR/IL-1R signaling cascade.[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via its death domain.[3][4] This proximity induces IRAK4 dimerization and autophosphorylation, leading to its activation.[5] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of NF-κB and MAPK pathways, driving the expression of pro-inflammatory cytokines and chemokines.[6][7]

Given its critical role, inhibition of IRAK4 presents an attractive therapeutic strategy for a multitude of diseases. In autoimmune diseases such as rheumatoid arthritis and lupus, dysregulated TLR and IL-1R signaling contributes to chronic inflammation and tissue damage.[8][9] In oncology, particularly in hematological malignancies, mutations in MyD88 or overexpression of IRAK4 can lead to constitutive activation of pro-survival pathways.[10][11]

Novel therapeutic agents targeting IRAK4 include both small molecule kinase inhibitors that competitively bind to the ATP-binding site and proteolysis-targeting chimeras (PROTACs) that induce its degradation.[2][12] This guide will delve into the pharmacological characteristics of several of these promising molecules.

Pharmacological Properties of Novel IRAK4 Inhibitors

A number of novel IRAK4 inhibitors have shown promise in preclinical and clinical development. Their potency is typically characterized by the half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the available quantitative data for several key compounds.

| Compound Name(s) | Alias(es) | Target Disease(s) | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell-Based Assay | Reference(s) |

| Zimlovisertib | PF-06650833 | Rheumatoid Arthritis, Lupus | 0.52 | 2.4 (PBMC) | [4][13] |

| Emavusertib | CA-4948 | Hematologic Malignancies | 57 | < 50 | [13][14] |

| Zabedosertib | BAY 1834845 | Immune-mediated Inflammatory Diseases | 3.55 | - | [4][13] |

| BMS-986126 | - | Lupus | 5.3 | - | [14][15] |

| AS2444697 | - | Chronic Kidney Disease | 21 | - | [6][16] |

| Compound 42 | - | Inflammatory/Autoimmune Disorders | 8.9 | - | [17] |

| DW18134 | - | Autoimmune Diseases | 11.2 | - | [4] |

| Compound Name | Alias(es) | Mechanism | DC50 (nM) | Dmax (%) | Reference(s) |

| KT-474 | KYM-001 | PROTAC Degrader | 0.88 | 101 | [11] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of IRAK4 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.

IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway initiated by TLR and IL-1R activation.

Experimental Workflow for IRAK4 Inhibitor Characterization

The characterization of novel IRAK4 inhibitors typically follows a multi-step workflow, from initial biochemical screening to in vivo efficacy studies.

References

- 1. Pristane-Induced Lupus Model [bio-protocol.org]

- 2. chondrex.com [chondrex.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]

- 10. rivm.nl [rivm.nl]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. promega.com [promega.com]

- 13. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induced Murine Models of Systemic Lupus Erythematosus | Springer Nature Experiments [experiments.springernature.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays with an IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2][3] It functions as a critical component of the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4][5] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[3][5] Dysregulation of IRAK4 activity has been implicated in various inflammatory and autoimmune diseases, as well as in certain cancers, making it a compelling target for therapeutic intervention.

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the potency of IRAK4 inhibitors, using "IRAK4-IN-15" as a representative test compound. The protocol is designed to be adaptable for screening and characterizing novel IRAK4 inhibitors.

IRAK4 Signaling Pathway

The IRAK4 signaling pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of IL-1 family cytokines to their receptors. This ligand binding event leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to the receptor complex, forming the Myddosome.[3][6] Within this complex, IRAK4 becomes activated through autophosphorylation and then phosphorylates IRAK1.[5][7] Activated IRAK1 recruits and activates TRAF6, an E3 ubiquitin ligase, which then activates the TAK1 complex. TAK1, in turn, activates the IKK complex and MAP kinases (p38 and JNK), leading to the activation of NF-κB and AP-1, respectively, and subsequent transcription of inflammatory genes.

Caption: IRAK4 Signaling Pathway.

Quantitative Data for Selected IRAK4 Inhibitors

The following table summarizes the in vitro potency of several known IRAK4 inhibitors. This data can serve as a reference for comparing the activity of new compounds like this compound.

| Compound Name | IC50 (nM) | Assay Type | Reference |

| IRAK4-IN-4 | 2.8 | Biochemical | [1] |

| PF-06650833 (Zimlovisertib) | 0.2 | Cell-based | [1] |

| PF-06650833 (Zimlovisertib) | 2.4 | PBMC assay | [1] |

| BAY 1834845 (Zabedosertib) | 3.55 | Biochemical | [1] |

| GLPG4471 | 1.7 | Biochemical | [1] |

| DW18134 | 11.2 | Biochemical | [8] |

| Compound 13 | 400 | Biochemical | [4] |

| Compound 15 | 19 | Biochemical | [5] |

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol describes a generic, adaptable method for determining the in vitro inhibitory activity of a test compound (this compound) against recombinant human IRAK4 kinase. The assay measures the phosphorylation of a substrate peptide by IRAK4, and the reduction in phosphorylation in the presence of the inhibitor is quantified to determine its IC50 value. A common method for detection is the use of an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9]

Materials:

-

Recombinant human IRAK4 (GST-tagged)

-

Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ATP (Adenosine Triphosphate)

-